molecular formula C9H8F3NS B14551253 Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate CAS No. 61977-78-4

Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate

Cat. No.: B14551253
CAS No.: 61977-78-4
M. Wt: 219.23 g/mol
InChI Key: NXHUJNCKLVTAAR-UHFFFAOYSA-N
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Description

Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate is an organic compound characterized by the presence of a trifluoromethyl group, a phenyl group, and an ethanimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate typically involves the reaction of a trifluoromethylated precursor with a phenyl-substituted ethanimidothioate. Common synthetic routes include:

    Nucleophilic Substitution: A trifluoromethylated halide reacts with a phenyl-substituted ethanimidothioate under basic conditions.

    Condensation Reactions: Combining a trifluoromethyl ketone with a phenyl-substituted thioamide in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl group may interact with aromatic residues in proteins, while the ethanimidothioate moiety can form covalent bonds with nucleophilic sites in enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidate
  • Methyl (1Z)-2,2,2-trifluoro-N-phenylethanamide
  • Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

CAS No.

61977-78-4

Molecular Formula

C9H8F3NS

Molecular Weight

219.23 g/mol

IUPAC Name

methyl 2,2,2-trifluoro-N-phenylethanimidothioate

InChI

InChI=1S/C9H8F3NS/c1-14-8(9(10,11)12)13-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

NXHUJNCKLVTAAR-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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